REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)O.[ClH:14].S(Cl)([Cl:17])=O>C(Cl)Cl>[ClH:17].[Cl:14][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][CH2:3][N:2]([CH3:13])[CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CN(CCC(O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in slight reflux
|
Type
|
TEMPERATURE
|
Details
|
Subsequental reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a precipitate
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
evaporation of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
resulted in a yellowish crystalline mass, which
|
Type
|
WASH
|
Details
|
was rinsed by several washings with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC(CCN(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)O.[ClH:14].S(Cl)([Cl:17])=O>C(Cl)Cl>[ClH:17].[Cl:14][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][CH2:3][N:2]([CH3:13])[CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CN(CCC(O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in slight reflux
|
Type
|
TEMPERATURE
|
Details
|
Subsequental reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a precipitate
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
evaporation of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
resulted in a yellowish crystalline mass, which
|
Type
|
WASH
|
Details
|
was rinsed by several washings with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC(CCN(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |